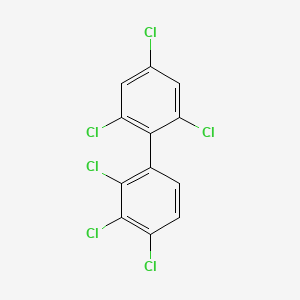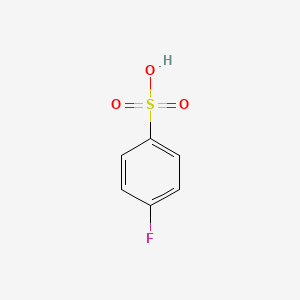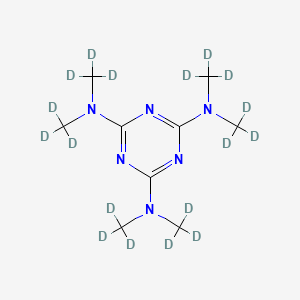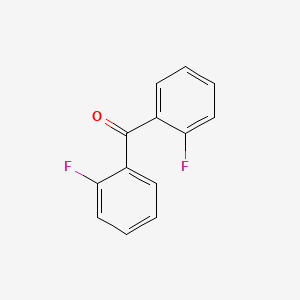
2,2'-Difluorobenzophenone
Vue d'ensemble
Description
2,2’-Difluorobenzophenone is a chemical compound with the molecular formula C13H8F2O . It is also known by other names such as bis(2-fluorophenyl)methanone .
Synthesis Analysis
The synthesis of 2,2’-Difluorobenzophenone can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .Molecular Structure Analysis
The molecular structure of 2,2’-Difluorobenzophenone consists of two fluorophenyl groups attached to a carbonyl group . The InChI key for this compound is GNDHXHLGYBJDRD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,2’-Difluorobenzophenone has a molecular weight of 218.20 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 230 . It has no hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique
Pharmaceutical Applications
Summary of the Application
Bis(2-fluorophenyl)methanone is a chemical compound with the CAS Number: 342-23-4 . It’s used in the synthesis of various pharmaceutical compounds .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular synthesis process being carried out. Typically, this compound would be used as a reagent in a chemical reaction to produce a desired pharmaceutical compound .
Results or Outcomes Obtained
The results or outcomes obtained would also depend on the specific synthesis process. In general, the use of bis(2-fluorophenyl)methanone in pharmaceutical synthesis could lead to the production of various bioactive compounds .
Biological Potential of Indole Derivatives
Summary of the Application
While not directly related to bis(2-fluorophenyl)methanone, it’s worth noting that indole derivatives, which are structurally similar to bis(2-fluorophenyl)methanone, have shown significant biological potential .
Methods of Application or Experimental Procedures
Indole derivatives have been synthesized and tested for various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Results or Outcomes Obtained
The results have shown that indole derivatives possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Industrial Testing Applications
Summary of the Application
Bis(2-fluorophenyl)methanone might be used in various industrial testing applications . The specific applications would depend on the industry and the particular tests being carried out.
Methods of Application or Experimental Procedures
The methods of application or experimental procedures would vary based on the specific industrial testing application. Typically, this compound could be used as a reagent or a standard in various chemical analyses .
Results or Outcomes Obtained
The results or outcomes obtained would depend on the specific industrial testing application. In general, the use of bis(2-fluorophenyl)methanone could help in achieving accurate and reliable results in various industrial tests .
Safety And Hazards
2,2’-Difluorobenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Relevant Papers A paper titled “Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly (arylene ether ketones)” discusses the influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly (arylene ether ketones) .
Propriétés
IUPAC Name |
bis(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDHXHLGYBJDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187787 | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Difluorobenzophenone | |
CAS RN |
342-23-4 | |
| Record name | Bis(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

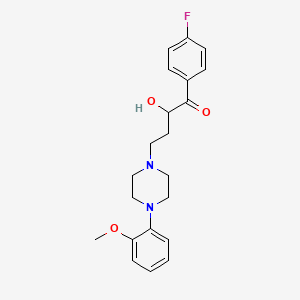


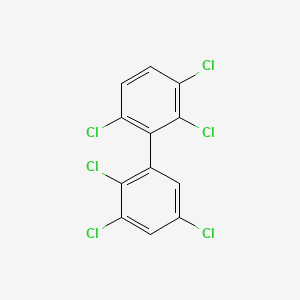
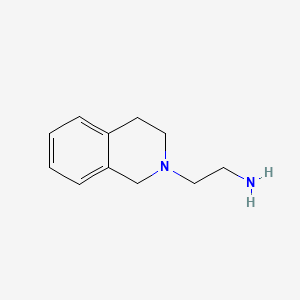

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)



